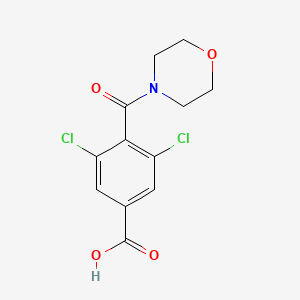
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is a chemical compound known for its unique structure and versatile applications. It features a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a morpholine-4-carbonyl group at the 4 position. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.
Formation of the Amide Bond: The carboxylic acid group of 3,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with morpholine to form the morpholine-4-carbonyl derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Amide Bond Formation: The carboxylic acid group can form amide bonds with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Amide Bond Formation: Coupling reagents like DCC and catalysts like DMAP are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Amide Bond Formation: Various amide derivatives depending on the amine used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the morpholine-4-carbonyl group, making it less versatile in forming amide bonds.
4-(Morpholine-4-carbonyl)benzoic acid: Lacks the chlorine substituents, affecting its reactivity and properties.
3,5-Dichloro-4-(morpholine-4-carbonyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is unique due to the presence of both chlorine atoms and the morpholine-4-carbonyl group. This combination provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
651059-01-7 |
|---|---|
分子式 |
C12H11Cl2NO4 |
分子量 |
304.12 g/mol |
IUPAC 名称 |
3,5-dichloro-4-(morpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18) |
InChI 键 |
HZVFYBSPHQTVRM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
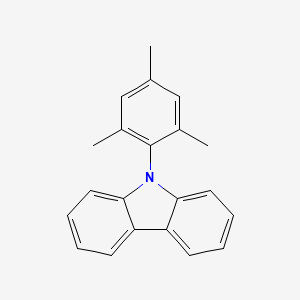
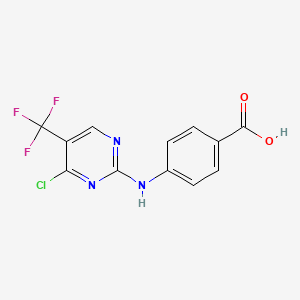
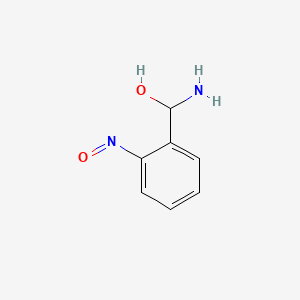
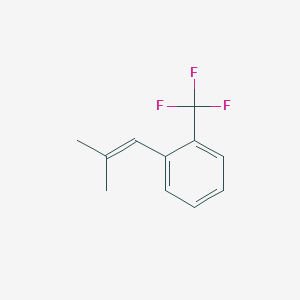
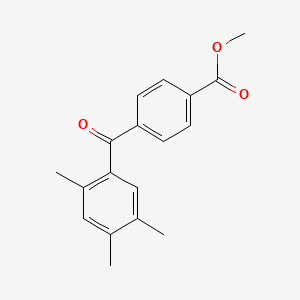
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)
![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
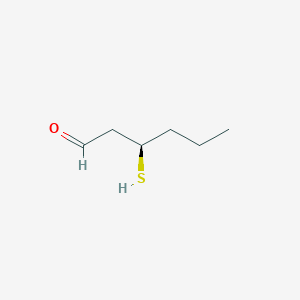

![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
